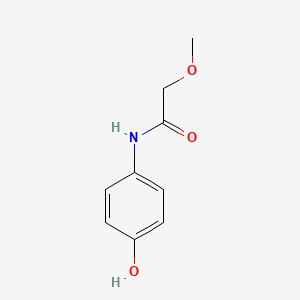

N-(4-hydroxyphenyl)-2-methoxyacetamide

Description

N-(4-Hydroxyphenyl)-2-methoxyacetamide is a substituted acetamide derivative featuring a hydroxyl group on the phenyl ring and a methoxy group on the acetamide chain. For instance, paracetamol (N-(4-hydroxyphenyl)acetamide) is a well-known analgesic and antipyretic drug . The addition of a methoxy group at the 2-position of the acetamide chain in this compound likely alters its physicochemical properties, solubility, and biological activity compared to simpler analogs.

Properties

IUPAC Name |

N-(4-hydroxyphenyl)-2-methoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-6-9(12)10-7-2-4-8(11)5-3-7/h2-5,11H,6H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSZUGQROUUTGGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-2-methoxyacetamide can be achieved through several methods. One common approach involves the reductive carbonylation of nitrobenzene using palladium (II) complexes as catalysts. This reaction typically takes place in a solvent such as dilute acetic acid, and under optimized conditions, it can yield the desired compound with high selectivity .

Industrial Production Methods

Industrial production of this compound often involves multi-step procedures that start with raw materials like phenol, 4-nitrophenol, or nitrobenzene. These processes may include steps such as nitration, reduction, and acetylation, each requiring specific reaction conditions and catalysts to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-2-methoxyacetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

N-(4-hydroxyphenyl)-2-methoxyacetamide has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-2-methoxyacetamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to therapeutic effects such as pain relief or anti-inflammatory actions .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below highlights key structural differences between N-(4-hydroxyphenyl)-2-methoxyacetamide and related compounds:

Key Observations :

- Paracetamol lacks the methoxy group, resulting in lower molecular weight and distinct pharmacokinetics. Its pKa is 9.38, favoring moderate solubility in biological systems .

- 2-Azido-N-(4-methoxyphenyl)acetamide introduces an azide group, which may confer reactivity for click chemistry applications .

Physicochemical Properties

- pKa : Paracetamol’s hydroxyl group (pKa ~9.38) ionizes in physiological pH, while methoxy derivatives remain neutral, altering solubility and absorption .

Biological Activity

N-(4-hydroxyphenyl)-2-methoxyacetamide, a compound characterized by its unique structural features, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula . Its structure includes:

- Hydroxy Group : Contributes to its antioxidant properties.

- Methoxy Group : Enhances lipophilicity and biological activity.

- Acetamide Functional Group : Plays a role in receptor binding and activity.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₁₀H₁₃N₃O₃ | Hydroxy group enhances antioxidant activity |

| N-(4-amino-2-methoxyphenyl)-2-methoxyacetamide | C₁₀H₁₃N₂O₃ | Amino group may influence different biological interactions |

| N-(3-amino-4-methoxyphenyl)-2-methoxyacetamide | C₁₀H₁₃N₂O₃ | Variation in amino positioning affects reactivity |

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity , which is crucial for protecting cells from oxidative stress. This activity is primarily attributed to the hydroxy group in its structure, which can donate electrons and neutralize free radicals.

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications . In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated macrophages. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

The mechanisms underlying the biological activities of this compound include:

- Inhibition of NF-κB Pathway : Research has shown that this compound can inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a critical role in inflammatory responses.

- MAPK Pathway Modulation : It also appears to modulate mitogen-activated protein kinase (MAPK) signaling pathways, further influencing inflammatory processes.

Study 1: In Vitro Anti-inflammatory Activity

A recent study investigated the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. The results indicated that treatment with the compound significantly reduced LPS-induced nitric oxide production in a dose-dependent manner.

Study 2: In Vivo Efficacy

In another study involving zebrafish larvae, the compound was administered to evaluate its effects on inflammation. The findings revealed that this compound effectively inhibited LPS-induced inflammatory responses, supporting its potential as a natural anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.